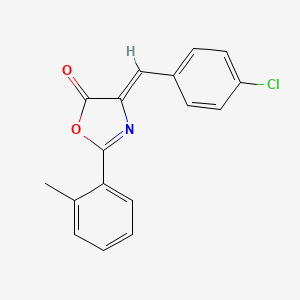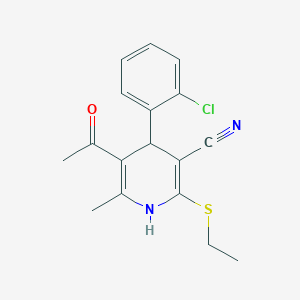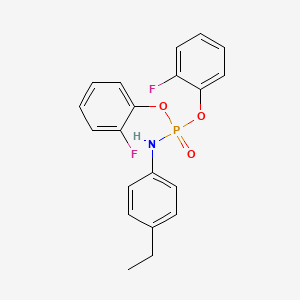
4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazolone derivatives and has been studied for its various biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been suggested that the anti-inflammatory activity of this compound is mediated through the inhibition of NF-κB signaling pathway. Similarly, the anti-cancer activity of this compound is thought to be mediated through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one have been studied in various in vitro and in vivo models. It has been found to modulate the expression of various genes and proteins involved in inflammation, cancer, and microbial infections. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a potential candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and specificity towards its target. This compound has been shown to exhibit significant biological activity at low concentrations, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production for research and potential therapeutic use.
In conclusion, 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a compound with promising biological activities and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be achieved through the condensation reaction between 4-chlorobenzaldehyde and 2-methylphenylglyoxal in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 60-80°C for several hours. The resulting product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
4-(4-chlorobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also shown promising anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-2-3-5-14(11)16-19-15(17(20)21-16)10-12-6-8-13(18)9-7-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNALAGBXOWXBMS-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-Chlorophenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)

![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)
![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4886808.png)
![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)
![4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4886819.png)


![4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4886847.png)
![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)